2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene
Description
2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene is a polyaromatic hydrocarbon derivative characterized by a central but-3-enyl chain bridging two aromatic systems: a 4-chlorophenyl group and a phenyl group. The terminal benzene ring is substituted with methyl groups at the 1- and 4-positions. Its synthesis likely involves cross-coupling reactions or Friedel-Crafts alkylation, given the aryl-alkene linkages .
Properties
CAS No. |
649556-22-9 |
|---|---|
Molecular Formula |
C24H23Cl |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-4-phenylbut-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C24H23Cl/c1-18-11-12-19(2)22(17-18)9-6-10-24(20-7-4-3-5-8-20)21-13-15-23(25)16-14-21/h3-5,7-8,10-17H,6,9H2,1-2H3 |
InChI Key |
OJFWXIKPHXQJSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 1,4-dimethylbenzene under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the Friedel-Crafts reaction.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorophenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene exhibit promising anticancer properties. For instance, Mannich bases derived from similar structures have been studied for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer) . The structure's ability to inhibit cell proliferation suggests that it could be further explored for its potential as an anticancer agent.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. Studies have shown that modifications to the phenyl rings can enhance the cytotoxicity of these compounds against cancer cells .
Chemical Synthesis
Intermediate in Organic Synthesis
2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including condensation and cycloaddition reactions. These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Synthesis of Derivatives
The compound can be modified to create derivatives with enhanced biological activity or different chemical properties. For example, derivatives synthesized through cycloaddition approaches have shown improved selectivity and potency against specific biological targets .
Materials Science
Potential in Polymer Chemistry
The compound's unique structural features make it a candidate for use in polymer chemistry. Its ability to undergo polymerization reactions could lead to the development of new materials with desirable mechanical and thermal properties. Research into the polymerization of such compounds could yield materials suitable for coatings, adhesives, and other applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Unlike naphthoquinone derivatives, the absence of electron-deficient quinone moieties limits redox activity .
- The trifluoroketone group in the diazepane derivative enhances electrophilicity, a feature absent in the target compound .
Physicochemical Properties
- Lipophilicity : The target compound’s dimethylbenzene and chlorophenyl groups increase hydrophobicity (logP > 4 predicted), comparable to cetirizine analogs (logP ~2.5–3.5) .
- Thermal Stability : Aromatic stacking and rigid alkene bonds may enhance thermal stability relative to flexible piperazine-based systems .
- Synthetic Complexity : The butenyl bridge introduces stereochemical challenges absent in simpler chlorophenyl-cyclohexyl systems .
Pharmacological and Functional Insights
- Cetirizine Derivatives: Piperazine and ethanol moieties are critical for H1 receptor antagonism; the target compound’s lack of these groups suggests divergent bioactivity .
- Naphthoquinones: Redox-active quinones exhibit antimicrobial or anticancer effects; the target compound’s purely hydrocarbon structure may limit such activity .
Analytical and Computational Approaches
- Chromatography: HPLC methods for cetirizine-related compounds (e.g., using sodium perchlorate buffer and methanol gradients) could be adapted for purity analysis .
- Computational Modeling : Tools like Multiwfn enable electron density topology analysis (e.g., Laplacian of electron density) to predict reactivity or intermolecular interactions . Density-functional theory (DFT) using Colle-Salvetti-type functionals may estimate correlation energies for stability assessments .
Biological Activity
2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene, also known by its CAS number 649556-22-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological effects, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 346.89 g/mol. The compound features a complex structure characterized by a chlorophenyl group and a dimethylbenzene moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClO |
| Molecular Weight | 346.892 g/mol |
| Density | 1.182 g/cm³ |
| Boiling Point | 393 °C |
| LogP | 4.261 |
Antitumor Activity
Research indicates that compounds similar to 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. A notable study reported that compounds with similar structural motifs demonstrated cytotoxic effects against breast cancer and renal cancer cells, with IC50 values in the micromolar range .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics. A study highlighted the effectiveness of certain derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications to the chlorophenyl group can enhance antibacterial properties .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with structural similarities have been investigated for their anti-inflammatory effects, showing promise in reducing cytokine production and inhibiting inflammatory pathways. Such findings suggest that 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene may also possess similar properties .
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of related compounds, researchers synthesized several derivatives and tested their activity against human cancer cell lines. The results showed that one derivative had an IC50 value of approximately 5 µM against HeLa cells, indicating potent anticancer activity .
Case Study 2: Antibacterial Efficacy
A series of experiments were conducted to assess the antibacterial efficacy of compounds derived from the same class as 2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against various strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
